molecular formula C7H8O4 B12877927 2-(methoxymethyl)furan-3-carboxylic Acid

2-(methoxymethyl)furan-3-carboxylic Acid

Cat. No.: B12877927
M. Wt: 156.14 g/mol
InChI Key: WIHCEXFTUOBULE-UHFFFAOYSA-N
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Description

2-(methoxymethyl)furan-3-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound features a methoxymethyl group attached to the second carbon and a carboxylic acid group attached to the third carbon of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)furan-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate reagents to introduce the methoxymethyl and carboxylic acid groups. For example, starting with 2-furylmethanol, the methoxymethyl group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The carboxylic acid group can then be introduced through oxidation using reagents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis to obtain the desired product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium hydride, potassium tert-butoxide, and other nucleophiles[][3].

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furans depending on the nucleophile used[][3].

Scientific Research Applications

2-(methoxymethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell walls or interference with essential metabolic pathways. Similarly, its anticancer properties could be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

2-(methoxymethyl)furan-3-carboxylic acid can be compared with other similar compounds in the furan family:

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2-(methoxymethyl)furan-3-carboxylic acid

InChI

InChI=1S/C7H8O4/c1-10-4-6-5(7(8)9)2-3-11-6/h2-3H,4H2,1H3,(H,8,9)

InChI Key

WIHCEXFTUOBULE-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CO1)C(=O)O

Origin of Product

United States

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